2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid
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Overview
Description
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Mechanism of Action
Target of Action
The primary targets of 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of This compound It is plausible that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways and have downstream effects.
Result of Action
The molecular and cellular effects of the action of This compound Related compounds, such as indole derivatives, are known to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzoxazole ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetic acid: Similar structure but contains a sulfur atom instead of oxygen.
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzimidazol-4-yl)acetic acid: Contains a nitrogen atom instead of oxygen.
Uniqueness
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid is unique due to the presence of the oxygen atom in the oxazole ring, which can influence its chemical reactivity and biological activity compared to its sulfur and nitrogen analogs .
Biological Activity
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid is a compound derived from the benzoxazole family, known for its diverse biological activities. This article focuses on the biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- CAS Number : 2104989-86-6
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The presence of a benzoxazole ring contributes to its antioxidant capacity, which is beneficial in preventing oxidative stress-related diseases.
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial effects of various benzoxazole derivatives, including this compound. Results indicated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Antioxidant Activity
The compound was tested for its antioxidant potential using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. It exhibited a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid.
Case Studies
- Cancer Research : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines by activating caspase pathways. This suggests potential use in cancer therapies targeting specific malignancies.
- Neuroprotective Effects : Research on neurodegenerative disease models indicated that the compound could protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins.
Data Summary Table
Properties
IUPAC Name |
2-(2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-11-10-7(5-9(12)13)3-2-4-8(10)14-6/h7H,2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYMWEGJHMFOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCCC2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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